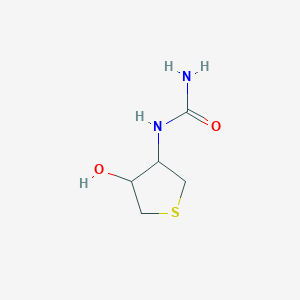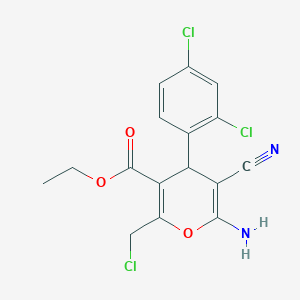![molecular formula C34H29FN4O3 B11484042 1-(2-fluorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11484042.png)
1-(2-fluorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage between two cyclic structures, which often imparts interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multiple steps, including:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Spiro linkage formation: This step involves the formation of the spiro linkage between the indole and quinazoline rings, often through cyclization reactions.
Introduction of functional groups: The fluorophenyl and piperidine-carbonyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share the spiro linkage and similar core structure.
Fluorophenyl derivatives: Compounds with a fluorophenyl group.
Piperidine-carbonyl derivatives: Compounds with a piperidine-carbonyl group.
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3’-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its specific combination of functional groups and spiro linkage, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C34H29FN4O3 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1'-[(2-fluorophenyl)methyl]-3-[4-(piperidine-1-carbonyl)phenyl]spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C34H29FN4O3/c35-28-13-5-2-10-24(28)22-38-30-15-7-4-12-27(30)34(33(38)42)36-29-14-6-3-11-26(29)32(41)39(34)25-18-16-23(17-19-25)31(40)37-20-8-1-9-21-37/h2-7,10-19,36H,1,8-9,20-22H2 |
InChI Key |
HXBDVNWQDSMNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-(2-phenyl-1-{[(pyridin-3-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B11483961.png)
![N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11483968.png)
![2-chloro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11483977.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B11483979.png)
![7-(3-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483985.png)

![(2E)-2-[(5-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B11484001.png)
![1,3-dimethyl-5,8-bis(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11484006.png)

![3-(2-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484021.png)
![2-Ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methoxy]propan-2-YL}benzamide](/img/structure/B11484035.png)
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[[2-(trifluoromethyl)phenyl]amino]-, ethyl ester](/img/structure/B11484039.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11484045.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine](/img/structure/B11484048.png)
